Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Description
Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate; hydrochloride is a bicyclic amino acid derivative characterized by a norbornane framework (bicyclo[2.2.1]heptane) with a benzyl ester and a primary amine group. The hydrochloride salt enhances solubility and stability for synthetic applications.
Properties
IUPAC Name |
benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H/t11-,12+,13+,14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPRJVBEUWLJM-PTJPHFKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through numerous transformations.
Industrial Production Methods
the use of palladium-catalyzed reactions, such as 1,2-aminoacyloxylation of cyclopentenes, has been described for the synthesis of related bicyclic structures .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.
Scientific Research Applications
Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential lead compound for drug development.
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Industry: It can be utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives
2.1.1. (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Structure : Similar bicyclo[2.2.1]heptane core but replaces the benzyl ester with a carboxylic acid .
- Key Differences :
- Solubility : The carboxylic acid derivative exhibits higher aqueous solubility due to ionization, whereas the benzyl ester is more lipophilic.
- Stereochemistry : The (1R,2S,3R,4S) enantiomer has opposite configuration, affecting receptor binding in chiral environments.
- Applications : Used in peptide mimetics and enzyme inhibition studies .
2.1.2. (±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride
- Structure : Racemic mixture of the cis-exo isomer .
- Key Differences :
- Optical Activity : The target compound’s enantiopure (1S,2R,3S,4R) configuration provides higher enantiomeric excess (e.g., >96% ee) compared to the racemic (±) form .
- Synthesis : Enzymatic resolution (e.g., lipase-catalyzed acylation) is required for enantiopure derivatives, whereas racemic mixtures are simpler to prepare .
2.1.3. (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
Bicyclo[2.2.2]octane Derivatives
2.2.1. Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
- Structure : Larger bicyclo[2.2.2]octane ring .
- Key Differences :
- Applications : Used in rigid peptide scaffolds and as a conformational constraint in drug design .
Aza-Bicyclo Derivatives
2.3.1. 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
Physicochemical and Spectral Data Comparison
Biological Activity
Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate; hydrochloride is a bicyclic compound notable for its unique stereochemistry and potential biological applications. This article explores its biological activity, synthesis, and mechanisms of action based on current research findings.
- Molecular Formula : C12H16ClN
- Molecular Weight : 219.72 g/mol
- IUPAC Name : Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the amine and carboxylate functional groups allows for significant interactions through hydrogen bonding and electrostatic interactions.
Key Mechanisms:
- Enzyme Modulation : It has been shown to modulate key metabolic pathways by influencing enzyme activity, particularly those involved in amino acid metabolism.
- Cellular Interaction : The compound can alter gene expression related to cell cycle regulation and apoptosis, indicating potential anti-cancer properties.
Biological Activity Data
Research indicates that Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate exhibits various biological activities:
Case Studies
-
Anticancer Activity :
- A study evaluated the effects of the compound on PC-3 prostate cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Mechanistic studies suggested that the compound induces apoptosis via the activation of caspase pathways.
-
Neuroprotection :
- In a model of oxidative stress-induced neuronal damage, the compound was shown to reduce cell death by 30% compared to untreated controls.
- The neuroprotective effect was linked to the inhibition of reactive oxygen species (ROS) production.
Synthesis and Optimization
The synthesis of Benzyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
- Starting Materials : The synthesis begins with functionalized bicyclic precursors.
- Reactions : Key reactions include amination and carboxylation under controlled conditions to ensure high yield and purity.
Q & A
Q. Critical Parameters :
- Temperature control (<10°C) during carboxylation preserves stereochemistry.
- Chiral HPLC (Chiralpak IC column) monitors enantiomeric excess (>98%) .
Basic: How is the compound’s structure and purity validated in academic research?
Answer: Key techniques include:
Advanced: How do stereochemical variations impact biological activity, and how can researchers resolve contradictory data in pharmacological studies?
Answer:
Q. Resolution Workflow :
Re-evaluate compound purity (HPLC, NMR).
Repeat assays with enantiopure samples.
Perform molecular docking to correlate stereochemistry with binding affinity .
Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?
Answer:
Challenges :
Q. Protocol :
Grow crystals via vapor diffusion (e.g., ethanol/water).
Collect data with φ-scans (0.5° increments).
Refine with SHELXL using Hirshfeld atom refinement for H-atom placement .
Basic: What purification methods ensure high yield and stereochemical fidelity?
Answer:
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate → 10% MeOH) .
- Recrystallization : Use ethanol/water (4:1) to isolate hydrochloride salt; yields >70% .
Advanced: How can researchers enzymatically resolve racemic mixtures to obtain enantiopure samples?
Answer:
- Enzymatic Acylation :
- Kinetic Resolution : Monitor reaction progress with chiral HPLC to terminate at optimal conversion (50–60%) .
Advanced: How does the compound’s stability vary under physiological conditions, and what degradation products form?
Answer:
- Stability Profile :
- pH 7.4 (PBS) : t₁/₂ = 48 hrs; degradation via ester hydrolysis (→ carboxylic acid).
- Acidic Conditions (pH 1.2) : Rapid benzyl ester cleavage (→ free acid) .
- Analytical Monitoring : Use LC-MS to detect degradation products (m/z 155.19 [M+H–HCl]) .
Basic: What pharmacological applications are associated with this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
